tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate
Overview
Description
Tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate is a chemical compound with the molecular formula C11H14BrNO3 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate consists of 11 carbon atoms, 14 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 3 oxygen atoms . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
While specific chemical reactions involving tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate are not available, carbamates in general are known to participate in a variety of chemical reactions. For example, they can play a role in drug-target interactions or improve the biological activity of parent molecules .Scientific Research Applications
1. Intermediate in Organic Synthesis
Tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate serves as an important intermediate in various organic syntheses. For instance, its derivatives, like tert-butyl N-(2-bromophenyl)carbamate, have been utilized in novel reduction reactions of perfluoroalkyl ketones, showing unique reactivity in the presence of lithium alkoxides (Sokeirik et al., 2006). Similarly, compounds like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate have been studied for their crystal structures, contributing to the understanding of hydrogen and halogen bonds on carbonyl groups (Baillargeon et al., 2017).
2. Photovoltaic Material Production
In the field of organic photovoltaics, tert-butyl (5-bromo-2-hydroxyphenyl)carbamate-related compounds have found applications. For example, tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate has been synthesized for its potential use in organic photovoltaic materials, demonstrating the compound's versatility in electronic applications (Chmovzh & Rakitin, 2021).
3. Enzymatic Kinetic Resolution
This compound also plays a crucial role in enzymatic kinetic resolution processes. The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a key intermediate to chiral organoselenanes and organotelluranes, is a significant example. This process achieved excellent enantioselectivity, highlighting the compound's importance in producing optically pure enantiomers (Piovan et al., 2011).
4. Antioxidant Properties in Polymer Science
In polymer science, derivatives of tert-butyl (5-bromo-2-hydroxyphenyl)carbamate have been synthesized for their antioxidant properties. For example, a monomeric antioxidant with carbamate groups was synthesized from the reaction of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol and azidomaleimide, which was then grafted onto polyethylene. This application showcases the compound's potential in enhancing the stability and longevity of polymeric materials (Kim, 2004).
properties
IUPAC Name |
tert-butyl N-(5-bromo-2-hydroxyphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-11(2,3)16-10(15)13-8-6-7(12)4-5-9(8)14/h4-6,14H,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYZXADBMOZCLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678743 | |
Record name | tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate | |
CAS RN |
719310-30-2 | |
Record name | tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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